Valylthreonine
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Overview
Description
Valylthreonine is a dipeptide composed of the amino acids valine and threonine. It is an intermediate product formed during the digestion or catabolism of proteins. Dipeptides like this compound are essential in various biological processes, including protein synthesis and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Valylthreonine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between valine and threonine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods: In an industrial setting, this compound can be produced using solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid (valine) to a solid resin and sequentially adding the second amino acid (threonine) using coupling reagents. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: Valylthreonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in threonine can be oxidized to form a ketone.
Reduction: The carbonyl group in the peptide bond can be reduced to an alcohol.
Substitution: The amino group in valine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of keto-dipeptides.
Reduction: Formation of alcohol-dipeptides.
Substitution: Formation of substituted dipeptides with modified side chains.
Scientific Research Applications
Valylthreonine has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies to understand reaction mechanisms and optimize synthetic routes.
Biology: Studied for its role in protein metabolism and as a potential biomarker for certain metabolic disorders.
Medicine: Investigated for its potential therapeutic effects, including its role in promoting muscle growth and repair.
Industry: Utilized in the production of specialized peptides for pharmaceuticals and nutraceuticals.
Mechanism of Action
Valylthreonine exerts its effects primarily through its involvement in protein synthesis and metabolism. It acts as a substrate for various enzymes that catalyze peptide bond formation and hydrolysis. The molecular targets include ribosomes and proteases, which facilitate the incorporation of this compound into larger protein structures or its breakdown into individual amino acids .
Comparison with Similar Compounds
Valylthreonine can be compared with other dipeptides such as:
Valylglycine: Composed of valine and glycine, it has a simpler structure and different metabolic pathways.
Valylserine: Composed of valine and serine, it has a hydroxyl group similar to threonine but differs in its reactivity and biological functions.
Valylalanine: Composed of valine and alanine, it lacks the hydroxyl group present in threonine, leading to different chemical properties and applications.
This compound is unique due to the presence of both a branched-chain amino acid (valine) and a hydroxyl-containing amino acid (threonine), which confer distinct chemical reactivity and biological roles .
Properties
Molecular Formula |
C9H18N2O4 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-4(2)6(10)8(13)11-7(5(3)12)9(14)15/h4-7,12H,10H2,1-3H3,(H,11,13)(H,14,15) |
InChI Key |
GVRKWABULJAONN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)O)N |
Origin of Product |
United States |
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